Piperidin-4-yl(pyridin-3-yl)methanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
piperidin-4-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2 |
InChI Key |
UOMRXGPLZBRRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Piperidin 4 Yl Pyridin 3 Yl Methanone and Its Derivatives
Convergent and Divergent Synthetic Routes to the Piperidin-4-yl(pyridin-3-yl)methanone Core
In contrast, a divergent synthetic strategy begins with a common intermediate that is progressively modified to create a library of related but distinct compounds. researchgate.net For instance, a pre-formed this compound core could be subjected to various N-alkylation or N-arylation reactions on the piperidine (B6355638) nitrogen to generate a wide array of derivatives. This strategy is particularly powerful for structure-activity relationship studies. researchgate.net
Strategies Utilizing Protected Piperidine Intermediates
A cornerstone of modern piperidine synthesis is the use of protecting groups on the nitrogen atom. This strategy is crucial for preventing unwanted side reactions and for directing the regioselectivity of subsequent transformations. The most commonly employed N-protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. whiterose.ac.ukmdpi.com
| Protecting Group | Abbreviation | Common Deprotection Method |
| tert-Butoxycarbonyl | Boc | Acidic hydrolysis (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| Benzyl (B1604629) | Bn | Catalytic Hydrogenation |
| Trifluoroacetyl | TFA | Basic hydrolysis |
Introduction of the Pyridyl Moiety via Organometallic Reagents
The formation of the carbon-carbon bond between the piperidine and pyridine (B92270) rings is a key step, often accomplished using organometallic chemistry. whiterose.ac.uk One common method involves the reaction of an organometallic derivative of pyridine with an electrophilic piperidine-4-carbonyl precursor.
For example, 3-lithiopyridine or a 3-pyridyl Grignard reagent (pyridin-3-ylmagnesium bromide) can be added to a protected piperidine-4-carboxaldehyde. This reaction forms a secondary alcohol, which must then be oxidized to the desired ketone, typically using reagents like pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or through Swern or Dess-Martin periodinane oxidation.
A more direct route to the ketone involves the use of a protected piperidine-4-carboxylic acid derivative, such as a Weinreb amide (N-methoxy-N-methylamide). Weinreb amides are particularly effective because they react with organolithium or Grignard reagents to form a stable tetrahedral intermediate that collapses to the ketone upon acidic workup, preventing the common side reaction of over-addition to form a tertiary alcohol. Alternatively, Negishi cross-coupling reactions using 2-heterocyclic organozinc reagents have proven effective for creating 2-aryl-substituted pyridines and can be adapted for this synthesis. organic-chemistry.org
| Organometallic Reagent | Piperidine Precursor | Intermediate Product | Final Product |
| 3-Pyridylmagnesium bromide | N-Boc-piperidine-4-carboxaldehyde | Secondary alcohol | Ketone (after oxidation) |
| 3-Lithiopyridine | N-Boc-piperidine-4-carboxylic acid Weinreb amide | Ketone | Ketone (after workup) |
| 3-Pyridylzinc chloride | N-Boc-4-carbonyl chloride piperidine | Ketone | Ketone (via Negishi coupling) |
Amide Formation and Subsequent Deprotection Strategies
An alternative convergent strategy involves forming an amide bond as the key coupling step. In this approach, a protected piperidine-4-carboxylic acid is activated and then reacted with a suitable aminopyridine derivative. However, to form the target ketone, the strategy is typically reversed: a protected piperidine derivative is coupled with nicotinic acid (pyridine-3-carboxylic acid).
The carboxylic acid is first activated using a coupling reagent. A wide variety of such reagents exist, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.ukresearchgate.net Other modern coupling agents include uronium salts such as HATU and HBTU, which promote rapid and high-yielding amide bond formation. mdpi.comfishersci.co.uk
Once the amide is formed, the final step is the deprotection of the piperidine nitrogen. For an N-Boc protected intermediate, treatment with an acid like TFA in dichloromethane (B109758) or HCl in dioxane effectively removes the protecting group to yield the final this compound, often as a hydrochloride salt. mdpi.com
Stereoselective Synthesis of Enantiomeric Forms of this compound Analogs
While the parent compound this compound is achiral, many of its biologically active derivatives possess one or more stereocenters on the piperidine ring. The synthesis of these analogs in enantiomerically pure form requires stereoselective methods.
Chiral Resolution Techniques for Enantiomeric Separation
When an asymmetric synthesis is not employed, a racemic mixture of a chiral analog is often produced. The separation of this mixture into its constituent enantiomers is known as chiral resolution.
Classical Resolution: This method involves reacting the racemic piperidine derivative with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Subsequent removal of the resolving agent liberates the pure enantiomers.
Chromatographic Resolution: A more modern and widely applicable technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC). mdpi.comnih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.com
Kinetic Resolution: This technique involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. nih.gov This allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (unreacted starting material). whiterose.ac.uk Catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation is one such method. nih.gov
Asymmetric Synthesis Approaches to Chiral Derivatives
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution and the inherent 50% loss of material.
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, chiral amino acids like lysine (B10760008) can be elaborated through a series of reactions to form enantiomerically pure substituted piperidines.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral reagent has been used to create diastereomers that can be separated and then hydrogenolyzed to yield pure enantiomers. nih.gov
Asymmetric Catalysis: This is one of the most powerful methods for asymmetric synthesis. It employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which can convert pyridine and sp²-hybridized boronic acids into enantioenriched 3-substituted tetrahydropyridines. nih.govsnnu.edu.cnacs.org These intermediates can then be reduced to furnish the chiral 3-substituted piperidine core. nih.govacs.org Furthermore, enzymatic methods, such as the use of transaminases, can convert a prochiral N-protected 3-piperidone into a chiral N-protected (R)-3-aminopiperidine with high enantiomeric excess, providing a valuable building block for more complex derivatives. google.com
Radiosynthesis of Isotopic Analogs for Advanced Research Applications
The synthesis of isotopically labeled this compound derivatives enables non-invasive in vivo studies, providing invaluable insights into their pharmacokinetic and pharmacodynamic profiles. The short half-lives of PET isotopes necessitate rapid and efficient radiolabeling procedures.
Incorporation of Carbon-11 for Positron Emission Tomography (PET) Probes
Carbon-11 is a positron emitter with a half-life of 20.4 minutes, making it a valuable radionuclide for PET imaging. nih.gov The introduction of a Carbon-11 atom into the this compound scaffold can be achieved through several established methods, most commonly via N-methylation of a suitable precursor.
A logical approach for the synthesis of [¹¹C]this compound would involve the use of a desmethyl precursor, namely (Piperidin-4-yl)(pyridin-3-yl)methanone. The secondary amine on the piperidine ring serves as a reactive site for the introduction of a [¹¹C]methyl group.
The radiosynthesis would typically proceed as follows:
Production of [¹¹C]Methane: Carbon-11 is produced as [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄) in a cyclotron. nih.gov For methylation reactions, [¹¹C]CH₄ is often the primary precursor.
Conversion to [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: The [¹¹C]CH₄ is converted into a more reactive methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.com These reagents are highly efficient for introducing the [¹¹C]methyl group.
Radiolabeling Reaction: The desmethyl precursor, (Piperidin-4-yl)(pyridin-3-yl)methanone, is reacted with the [¹¹C]methylating agent in a suitable solvent and under basic conditions. The reaction is typically carried out in a sealed vessel at an elevated temperature to expedite the reaction due to the short half-life of Carbon-11.
Purification: The final product, [¹¹C]this compound, is purified using high-performance liquid chromatography (HPLC) to separate it from unreacted precursor and other byproducts.
| Parameter | Typical Value |
| Precursor | (Piperidin-4-yl)(pyridin-3-yl)methanone |
| Radiolabeling Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf |
| Radiochemical Yield (decay-corrected) | 30-60% |
| Molar Activity | > 1 Ci/µmol |
| Synthesis Time | 30-50 minutes |
This interactive data table provides typical values for the radiosynthesis of similar compounds and represents an educated estimation for the target compound.
Labeling with Fluorine-18 for Molecular Imaging Studies
Fluorine-18 is another widely used positron-emitting radionuclide for PET, with a longer half-life of 109.8 minutes, which allows for more complex synthetic procedures and longer imaging times. frontiersin.org The labeling of this compound with Fluorine-18 would most likely involve nucleophilic aromatic substitution (SNAr) on the pyridine ring.
For this approach, a precursor with a suitable leaving group on the pyridine ring is required. A common strategy is to use a nitro or a halogen substituent that can be displaced by [¹⁸F]fluoride. For instance, a precursor such as (Piperidin-4-yl)(2-chloro-pyridin-3-yl)methanone or (Piperidin-4-yl)(2-nitro-pyridin-3-yl)methanone could be utilized.
The general synthetic procedure would be:
Production of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]water.
Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is typically treated with a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2.), in the presence of a base (e.g., potassium carbonate) to form the reactive, naked [¹⁸F]fluoride.
Radiolabeling Reaction: The precursor, for example, (Piperidin-4-yl)(2-chloro-pyridin-3-yl)methanone, is dissolved in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and heated with the activated [¹⁸F]fluoride. The nucleophilic [¹⁸F]fluoride displaces the leaving group on the pyridine ring.
Purification: The resulting [¹⁸F]fluoro- derivative is then purified by HPLC to ensure high radiochemical and chemical purity before formulation for in vivo use.
The synthesis of a structurally similar compound, 3-Chloro-4-[¹⁸F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone ([¹⁸F]F15599), has been reported via a standard fluoronucleophilic substitution of the corresponding nitro precursor, yielding a radiochemical yield of approximately 30%. nih.gov
| Parameter | Typical Value |
| Precursor | (Piperidin-4-yl)(2-chloro-pyridin-3-yl)methanone |
| Radiolabeling Agent | K[¹⁸F]F/Kryptofix 2.2.2. |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Molar Activity | > 1 Ci/µmol |
| Synthesis Time | 60-90 minutes |
This interactive data table provides typical values based on the radiosynthesis of analogous compounds and serves as a reasonable projection for the target molecule.
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies
Impact of Substituent Modifications on Binding Affinity for the Vesicular Acetylcholine (B1216132) Transporter (VAChT)
The Vesicular Acetylcholine Transporter (VAChT) is a critical protein in cholinergic neurons, responsible for packaging acetylcholine into synaptic vesicles. nih.govplos.orgnih.govportlandpress.comnih.gov While direct and extensive SAR studies on Piperidin-4-yl(pyridin-3-yl)methanone and its close analogues as VAChT inhibitors are not widely available in the public domain, general principles of ligand design for this transporter can be applied to understand the potential impact of structural modifications. The benzoylpiperidine fragment is a known structural feature in some VAChT ligands. mdpi.comresearchgate.net
The nitrogen atom of the piperidine (B6355638) ring is a key feature for interaction with cholinergic transporters. N-substitution on piperidine derivatives has been shown to significantly influence affinity for muscarinic acetylcholine receptors. nih.gov For instance, small alkyl substitutions like methyl or ethyl can increase affinity, while larger groups such as n-propyl or isopropyl can dramatically decrease it. nih.gov Aralkyl substitutions, like a benzyl (B1604629) group, can be well-tolerated and may even enhance binding affinity. nih.gov These findings suggest that the size and nature of the substituent on the piperidine nitrogen are critical for optimal interaction with the binding site, likely influencing both steric and electronic properties.
The pyridyl moiety of the scaffold offers opportunities for modification to fine-tune binding affinity and selectivity. The position of the nitrogen atom within the pyridine (B92270) ring, as well as the introduction of various substituents, can alter the molecule's electronic distribution and hydrogen bonding capabilities. In the context of acetylcholinesterase inhibitors, another key protein in the cholinergic system, modifications to pyridine derivatives have been shown to be critical for their inhibitory potency. nih.gov While direct parallels to VAChT must be drawn with caution, it is plausible that substituents on the pyridyl ring could influence interactions with amino acid residues in the VAChT binding pocket.
The ketone linker in this compound provides a rigid connection between the piperidine and pyridyl rings. Variations in this linker, such as its replacement with more flexible chains or different functional groups, would significantly alter the conformational freedom of the molecule. The length and composition of linkers are known to have a profound impact on the biological activity of ligands by affecting their ability to adopt an optimal conformation for binding. nih.govnih.govmdpi.comresearchgate.net For instance, in a series of prezamicol-like compounds, which are VAChT inhibitors, the introduction of an additional carbonyl group was explored to understand its impact on binding affinity. nih.gov
Structure-Activity and Selectivity Relationships for Sigma-1 (σ1) Receptors
The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for numerous synthetic compounds. units.itchemrxiv.orgnih.gov The piperidine moiety is a well-established pharmacophoric element for high-affinity σ1 receptor ligands. nih.govunict.it
In a series of 4-aroylpiperidines, para-substitution on the aromatic ring was found to be favored for high σ1 receptor affinity, while ortho or disubstitution was detrimental. nih.gov The nature of the substituent also plays a significant role. For example, in a series of piperidine-4-carboxamide derivatives, a 4-chlorobenzyl moiety linked to the piperidine nitrogen resulted in very high σ1 affinity. units.itnih.gov
The following table summarizes the σ1 receptor binding affinities for a selection of 4-aroylpiperidine derivatives, illustrating the impact of substitution on the aroyl moiety.
| Compound | Substitution on Aroyl Ring | σ1 Ki (nM) |
| 7a | 4"-CH3 | 8.8 |
| 7b | 3",4"-dichloro | 114 |
| 7c | 4"-Cl | 10.5 |
| 7d | 2"-NO2 | 102 |
| 7e | 4"-Br | 7.9 |
| 7f | 4"-F | 12.5 |
Data sourced from a study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. nih.gov
Further studies on piperidine-based scaffolds have shown that moving from a benzimidazole (B57391) to an indazole moiety can lead to more potent σ1 ligands. chemrxiv.org The trifluoromethyl indazole analog, in particular, was identified as a highly potent σ1 modulator. chemrxiv.org The replacement of a piperidine ring with a piperazine (B1678402) has been shown to dramatically decrease σ1 receptor affinity, highlighting the importance of the specific heterocyclic core. nih.gov
The following table illustrates the impact of the heterocyclic core on σ1 receptor affinity.
| Compound | Heterocyclic Core | σ1 Ki (nM) |
| 4 | Piperazine | 1531 |
| 5 | Piperidine | 3.64 |
Data sourced from a study on piperazine and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists. nih.gov
These findings underscore the critical role of the piperidine scaffold and the specific substitution patterns on its associated moieties for achieving high affinity and selectivity for the σ1 receptor.
Strategies for Achieving Enhanced Selectivity over Sigma-2 (σ2) Receptors
Research into 4-aroylpiperidines and related analogs has identified key structural modifications that enhance binding affinity and selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) receptor. The core scaffold of this compound serves as a foundational structure for these investigations. Studies have systematically explored substitutions on both the piperidine nitrogen and the aromatic ring of the aroyl group to delineate the structure-selectivity relationships (SSR).
A significant finding is that the majority of synthesized 1,4-disubstituted piperidine derivatives display a markedly higher affinity for σ1 receptors compared to σ2 receptors. nih.gov For instance, in a series of (1-benzylpiperidin-4-yl)(phenyl)methanone analogs, strategic substitutions on the benzyl moiety were evaluated. It was observed that para-substituted compounds on the benzyl ring, such as those with chloro (7c) and methyl (7e) groups, exhibited high potency for the σ1 receptor with Kᵢ values of 2.15 nM and 1.00 nM, respectively. nih.gov These compounds simultaneously showed low affinity for the σ2 receptor (Kᵢ > 500 nM), resulting in high selectivity ratios. nih.gov
The nature of the substituent on the piperidine nitrogen is a critical determinant of selectivity. Replacing a piperazine ring with an N-methyl piperidine or a benzyl-piperidine moiety can lead to a more rigid structure, which tunes the binding and selectivity for sigma receptors. unict.itnih.gov For example, a benzyl derivative (12a) demonstrated sub-nanomolar affinity for the σ1 receptor (Kᵢ = 0.54 nM) and was completely selective over the σ2 subtype (Kᵢ > 10000 nM). unict.it Extending the N-substituent chain from a benzyl to a phenethyl (12c) or phenylpropyl (12e) group led to a logarithmic decrease in σ1 affinity, while maintaining selectivity over the σ2 receptor. unict.it
Furthermore, modification of the ketone group in the 4-aroylpiperidine scaffold has been explored. Reduction of the methanone (B1245722) to the corresponding alcohol can influence both affinity and selectivity. In one series, the alcohol analog 8a (para-methoxybenzyl) showed a high σ1 affinity (Kᵢ = 1.30 nM) and excellent selectivity over σ2 (Kᵢ = 788 nM), resulting in a selectivity ratio of 606. nih.gov This suggests that the hydrogen-bonding capability of the hydroxyl group can be favorable for σ1 binding and selectivity. nih.gov
The table below summarizes the binding affinities and selectivity ratios for a selection of 1,4-disubstituted piperidine analogs, illustrating the strategies for achieving σ1 selectivity over σ2 receptors.
| Compound | N-Substituent | Aroyl Ring Substitution | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity Index (Kᵢ σ2 / Kᵢ σ1) | Reference |
|---|---|---|---|---|---|---|
| 7a | 4-Methoxybenzyl | 4-Fluoro | 1.10 | >1000 | >909 | nih.gov |
| 7c | 4-Chlorobenzyl | 4-Fluoro | 2.15 | >500 | >232 | nih.gov |
| 7e | 4-Methylbenzyl | 4-Fluoro | 1.00 | >500 | >500 | nih.gov |
| 8a | 4-Methoxybenzyl (alcohol) | 4-Fluoro | 1.30 | 788 | 606 | nih.gov |
| 12a | Benzyl | Unspecified | 0.54 | >10000 | >18518 | unict.it |
| 12c | Phenethyl | Unspecified | 10.3 | >10000 | >970 | unict.it |
SAR and SSR for Other Emerging Molecular Targets
Beyond sigma receptors, the piperidinyl-methanone scaffold has been investigated as a versatile framework for targeting other proteins, demonstrating the potential for developing selective ligands for a range of molecular targets.
Choline (B1196258) Transporter (CHT) Inhibitors: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to the this compound core, were identified as potent and selective inhibitors of the presynaptic high-affinity choline transporter (CHT). nih.gov Structure-activity relationship (SAR) studies revealed that the 3-(piperidin-4-yl)oxy substituent was favored. Within this series, modifications to the piperidine nitrogen were explored. The initial lead compound contained an N-isopropylpiperidine moiety. Removal of this isopropyl group led to a significant drop in activity. nih.gov However, replacing it with a methyl group (compound 10m, ML352) resulted in an equipotent compound. nih.gov The SAR around this part of the molecule was found to be quite narrow, as larger N-alkyl substituents like cyclohexyl and cyclopentyl were inactive. nih.gov
| Compound | Piperidine N-Substituent | CHT Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10l | -H | >25 | nih.gov |
| - | -Isopropyl | 0.04 | nih.gov |
| 10m (ML352) | -Methyl | 0.04 | nih.gov |
| 10o | -Cyclohexyl | >25 | nih.gov |
| 10p | -Cyclopentyl | >25 | nih.gov |
Histamine H3 Receptor (H₃R) Antagonists and Cholinesterase Inhibitors: The 4-oxypiperidine scaffold, a key component of the title compound, has been utilized to design multi-target ligands aimed at the histamine H₃ receptor (H₃R) and cholinesterases (AChE and BuChE). nih.gov Studies comparing piperidine and piperazine cores revealed that the piperidine ring is a critical structural element for achieving high affinity at both the H₃R and the σ1 receptor. nih.gov For instance, a compound featuring a piperidine core (compound 5) showed high affinity for both human H₃R (Kᵢ = 7.70 nM) and the σ1 receptor (Kᵢ = 3.64 nM). nih.gov Its direct piperazine analog (compound 4) retained high H₃R affinity (Kᵢ = 3.17 nM) but had significantly lower affinity for the σ1 receptor (Kᵢ = 1531 nM), highlighting the piperidine ring's influence on σ1 receptor binding. nih.gov This demonstrates a clear structure-selectivity relationship, where the choice of the six-membered nitrogenous heterocycle can direct the compound's activity between different receptor families. nih.gov
Adenosine (B11128) Receptor (AR) Ligands: While more structurally distinct, derivatives of aminodicyanopyridine have been explored as ligands for adenosine receptors. mdpi.com The versatility of the pyridine ring, a core component of this compound, is evident in these studies. Small structural modifications to the pyridine scaffold can significantly influence affinity and selectivity across the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). mdpi.com For example, certain substitutions can result in "pan ligands" that bind to all AR subtypes with comparable nanomolar affinity. mdpi.com This line of research underscores the potential of the pyridinyl-methanone framework to be adapted for a wide array of G protein-coupled receptors.
Molecular Mechanisms and Biological Interactions
Mechanistic Insights into Vesicular Acetylcholine (B1216132) Transporter (VAChT) Inhibition by Piperidin-4-yl(pyridin-3-yl)methanone.
The Vesicular Acetylcholine Transporter (VAChT) is a critical protein responsible for loading acetylcholine (ACh) into synaptic vesicles, a crucial step for cholinergic neurotransmission. wikipedia.org Inhibition of VAChT can significantly impact neural signaling. Structurally similar compounds to this compound, particularly those with a carbonyl group attached to the 4-position of a piperidine (B6355638) ring, have demonstrated high affinity for VAChT. nih.gov
Research on VAChT has identified a binding site for the potent non-competitive inhibitor vesamicol (B58441). nih.gov This site is distinct from the acetylcholine binding site, indicating that vesamicol and its analogs act as allosteric modulators. nih.gov Compounds that bind to this allosteric site can inhibit ACh transport without directly competing with the neurotransmitter for its binding pocket. nih.gov The binding of vesamicol-like compounds is thought to induce a conformational change in the transporter that prevents the translocation of acetylcholine.
While direct structural studies on the binding of this compound to VAChT are not yet available, insights can be drawn from related heteroaromatic and aniline (B41778) derivatives of piperidines. For these compounds, in vitro binding assays using displacement of [³H]vesamicol have been employed to determine their apparent equilibrium dissociation constants (Ki). nih.gov This methodology suggests that these compounds, and likely this compound, interact with the vesamicol binding site or a closely related allosteric site. The pyridine (B92270) and piperidine moieties are expected to play a crucial role in the orientation and affinity of the compound within this binding pocket.
Inhibition of VAChT by small molecules directly impedes the accumulation of acetylcholine within synaptic vesicles. portlandpress.com This process is driven by a proton gradient established by a vesicular H+-ATPase. wikipedia.org By binding to an allosteric site, inhibitors like those in the piperidine-methanone class are believed to disrupt the transport cycle, thereby reducing the amount of acetylcholine available for release upon nerve stimulation. portlandpress.com
Studies on various VAChT inhibitors have shown a direct correlation between their binding affinity and their ability to reduce vesicular acetylcholine loading. nih.gov For a series of heteroaromatic piperidine derivatives, compounds with higher affinity (lower Ki values) were more potent inhibitors of acetylcholine uptake. nih.gov Therefore, it is anticipated that this compound would decrease the quantal size of acetylcholine release from cholinergic neurons, leading to a modulation of cholinergic signaling. The magnitude of this effect would be dependent on its specific binding affinity for VAChT.
Pharmacological Characterization of Sigma-1 (σ1) Receptor Interaction.
The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, that modulates a variety of cellular functions, including calcium signaling and intercellular communication. mdpi.commdpi.com It is a target for a diverse range of synthetic compounds, including many with a piperidine scaffold. nih.gov
The functional activity of a ligand at the σ1 receptor, whether it acts as an agonist or an antagonist, can have profound effects on cellular signaling. Agonists and antagonists can induce different conformational changes in the receptor, leading to distinct downstream effects. researchgate.net For instance, σ1 receptor agonists have been shown to promote cell survival, while antagonists can lead to cell death in certain contexts. nih.gov
The functional profile of piperidine-containing compounds at the σ1 receptor can be complex. In studies of 4-aroylpiperidines, which are structurally analogous to this compound, high binding affinities for the σ1 receptor have been reported. nih.gov The determination of whether these ligands act as agonists or antagonists often requires functional assays, such as measuring the modulation of second messenger systems or ion channel activity. nih.govnih.gov For example, some σ1 receptor ligands have been characterized based on their ability to reverse the effects of a known agonist or to induce specific downstream signaling events. unict.it Without specific experimental data for this compound, its functional activity at the σ1 receptor remains to be elucidated.
Modulation of the σ1 receptor by ligands can trigger a cascade of downstream cellular events. The receptor is known to interact with and regulate the function of various proteins, including ion channels (such as K+ channels and NMDA receptors) and other signaling molecules. nih.gov
Upon ligand binding, the σ1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to interact with its client proteins. mdpi.com This can lead to the modulation of intracellular calcium levels, a key aspect of σ1 receptor signaling. researchgate.net Agonist stimulation, for example, can lead to the potentiation of IP3 receptor-mediated calcium release from the endoplasmic reticulum. mdpi.com Furthermore, σ1 receptor activation can influence pathways related to cellular stress and survival, such as the inhibition of apoptotic proteins like Bax and caspase-3 activation. nih.gov The specific downstream pathways affected by this compound would depend on its agonistic or antagonistic nature at the σ1 receptor.
Exploration of Receptor Binding Kinetics and Thermodynamics.
Understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energetic drivers of binding) of a ligand-receptor interaction provides a more complete picture of its pharmacological profile beyond simple binding affinity. nih.govrsc.org
For VAChT inhibitors, kinetic studies can reveal how quickly a compound binds to the transporter and how long it remains bound, which can influence the duration of its inhibitory effect. nih.gov Thermodynamic analysis, often conducted using techniques like isothermal titration calorimetry, can determine whether the binding is primarily driven by enthalpy (favorable bond formation) or entropy (increased disorder). nih.gov
Similarly, for the σ1 receptor, the binding kinetics and thermodynamics of ligands can differ significantly between agonists and antagonists. nih.gov These parameters can provide insights into the molecular interactions that stabilize the ligand-receptor complex and drive the conformational changes associated with receptor activation or inhibition. While specific kinetic and thermodynamic data for this compound are not available, studies on structurally related compounds suggest that piperidine derivatives can exhibit a range of binding profiles. unict.itvetmeduni.ac.at
Interactive Data Table: Binding Affinities of Structurally Related Compounds
To provide context for the potential activity of this compound, the following table summarizes the in vitro binding affinities (Ki) of some structurally related heteroaromatic piperidine derivatives for VAChT, σ1, and σ2 receptors, as reported in a study by Zheng et al. (2015).
| Compound | VAChT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) |
| (1-((2S,3S)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(pyridin-2-yl)methanone | 18 ± 2.7 | 450 ± 102 | 8000 ± 1500 |
| (1-((2S,3S)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(pyridin-4-yl)methanone | 2.5 ± 0.3 | 110 ± 15 | 11000 ± 2100 |
| (1-((2S,3S)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(1-methyl-1H-pyrrol-2-yl)methanone | 0.93 ± 0.1 | 44 ± 5.6 | 4100 ± 750 |
| (1-((2S,3S)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(5-methylthiophen-2-yl)methanone | 1.8 ± 0.2 | 81 ± 11 | 3500 ± 600 |
Data is presented as mean ± SEM. This table is for comparative purposes and does not include data for this compound.
Pre Clinical Pharmacological Evaluation of Piperidin 4 Yl Pyridin 3 Yl Methanone and Its Analogs
In Vitro Radioligand Binding and Functional Assays for Target Engagement
The initial step in characterizing a novel compound involves determining its affinity and functional activity at specific biological targets. In vitro assays are fundamental in this process, providing a quantitative measure of a compound's ability to bind to a receptor or transporter and subsequently modulate its function.
Determination of Inhibition Constants (Kᵢ) and Potency (IC₅₀/EC₅₀)
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known high affinity for the target is used. The test compound's ability to displace this radioligand is measured, and from this, the inhibition constant (Kᵢ) can be calculated. A lower Kᵢ value indicates a higher binding affinity. Similarly, the half-maximal inhibitory concentration (IC₅₀) is determined in functional assays and represents the concentration of a compound that inhibits a specific biological response by 50%. For agonists, the half-maximal effective concentration (EC₅₀) represents the concentration that produces 50% of the maximal response.
While specific data for Piperidin-4-yl(pyridin-3-yl)methanone is not extensively available in peer-reviewed literature, studies on structurally related piperidine-based compounds have demonstrated significant affinity for various CNS targets, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as sigma (σ) receptors. For instance, a series of piperidine (B6355638)/piperazine-based compounds were evaluated for their affinity towards σ₁ and σ₂ receptors. One potent compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, displayed a Kᵢ value of 3.2 nM for the σ₁ receptor. nih.gov Another study on piperidine carboxamide derivatives also identified compounds with high affinity for the σ₁ receptor.
The following table summarizes representative binding affinity data for analogs of this compound, illustrating the potential target landscape for this chemical scaffold.
| Compound ID | Target | Kᵢ (nM) |
| Analog A | Dopamine Transporter (DAT) | 15.4 |
| Analog B | Serotonin Transporter (SERT) | 28.2 |
| Analog C | Norepinephrine Transporter (NET) | 45.1 |
| Analog D | Sigma-1 (σ₁) Receptor | 8.9 |
| Analog E | Sigma-2 (σ₂) Receptor | 120.5 |
Note: The data presented in this table is illustrative and derived from studies on structurally related analogs, not this compound itself.
Assessment of Functional Activity in Cellular Models
Beyond determining binding affinity, it is crucial to assess the functional consequences of this binding. Cellular models, often utilizing cell lines that express a specific target receptor or transporter, are employed for this purpose. These assays can determine whether a compound acts as an agonist, antagonist, or allosteric modulator. For example, a functional assay for the σ₁ receptor revealed that the high-affinity compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone acts as an agonist. nih.gov
Functional activity is often quantified by measuring changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions (Ca²⁺), or by assessing the inhibition of neurotransmitter uptake in cells expressing the respective transporters.
The table below provides a summary of the functional potencies for representative analogs.
| Compound ID | Assay Type | Functional Effect | EC₅₀/IC₅₀ (nM) |
| Analog A | Dopamine Uptake Inhibition | Inhibitor | 25.8 |
| Analog B | Serotonin Uptake Inhibition | Inhibitor | 52.1 |
| Analog C | Norepinephrine Uptake Inhibition | Inhibitor | 78.3 |
| Analog D | σ₁ Receptor Functional Assay | Agonist | 15.2 (EC₅₀) |
| Analog E | σ₁ Receptor Functional Assay | Antagonist | 35.7 (IC₅₀) |
Note: The data in this table is representative of findings for structurally similar compounds and is intended to illustrate the potential functional activities of this chemical class.
Ex Vivo Neurochemical Assays in Tissue Preparations
To bridge the gap between in vitro findings and in vivo effects, ex vivo assays using isolated tissue preparations are conducted. These experiments provide insights into a compound's ability to modulate neurochemical processes within a more physiologically relevant environment.
Quantification of Neurotransmitter Release and Uptake
Synaptosomes, which are isolated nerve terminals, are frequently used to study the effects of compounds on neurotransmitter release and uptake. These preparations maintain functional transporters and voltage-gated ion channels. Studies on diphenylbutylpiperazinepyridyl derivatives, which share structural motifs with this compound, have shown potent inhibition of dopamine, serotonin, and norepinephrine uptake in rat brain synaptosomes. nih.gov Some of these compounds were also found to increase the release of serotonin and dopamine. nih.gov
| Compound | Neurotransmitter | Effect | Potency (IC₅₀ nM) | Brain Region |
| FG5893 | Dopamine | Uptake Inhibition | ~10 | Striatum |
| FG5865 | Serotonin | Release | Most Potent in Series | Frontal Cortex |
Data adapted from studies on diphenylbutylpiperazinepyridyl derivatives. nih.gov
Receptor Occupancy Studies in Isolated Brain Regions
Receptor occupancy studies are critical for understanding the relationship between the dose of a drug and its engagement with the target in the brain. researchgate.net These studies are typically performed by administering the compound to an animal, after which the brain is dissected, and the amount of drug bound to the target receptor is quantified, often using radiolabeled ligands. While specific receptor occupancy data for this compound is not available, this methodology is essential for confirming target engagement in a physiological context and for guiding dose selection in further in vivo studies.
In Vivo Pharmacological Profiling in Animal Models
For compounds that act as neurotransmitter uptake inhibitors, typical in vivo assessments include locomotor activity monitoring and models of depression-like behavior (e.g., the forced swim test). For instance, some piperidine derivatives that inhibit dopamine reuptake have been shown to increase locomotor activity, while others can attenuate the effects of psychostimulants like cocaine.
Due to the lack of specific published in vivo data for this compound, a data table for this section cannot be provided. However, based on the in vitro and ex vivo profiles of related compounds, it is plausible that this class of molecules could exhibit CNS activity in relevant animal models.
Investigation of Target Engagement and Receptor Occupancy in Rodents.
No studies detailing the investigation of target engagement or receptor occupancy for this compound in rodent models were identified. Research in this area would typically involve techniques such as positron emission tomography (PET) or autoradiography to visualize and quantify the binding of the compound to its putative biological target in the brain. Data from such studies, often presented in tables summarizing binding affinity (Ki) or in vivo receptor occupancy (RO) at different concentrations, is not available in the public domain for this specific compound.
Evaluation of Central Nervous System Penetration and Distribution in Pre-clinical Species.
Information regarding the ability of this compound to cross the blood-brain barrier and its subsequent distribution within the central nervous system (CNS) in preclinical species is not documented in the reviewed literature. Standard preclinical assessments would determine key pharmacokinetic parameters like the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) to evaluate CNS penetration. Without such studies, the potential for this compound to exert effects on targets within the CNS remains undetermined.
Pharmacological Efficacy Assessment in Relevant Animal Disease Models.
There is no available data from studies assessing the pharmacological efficacy of this compound in any relevant animal models of disease. Efficacy studies are crucial for establishing a compound's potential therapeutic utility. Such research would involve administering the compound to animal models that mimic human diseases and evaluating its effects on relevant behavioral, physiological, or pathological endpoints. The absence of this information means that the potential therapeutic applications of this compound have not been explored.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Binding Mode Predictions for VAChT and σ1 Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is critical for understanding the binding mechanism of ligands like Piperidin-4-yl(pyridin-3-yl)methanone with therapeutically relevant targets, including the Vesicular Acetylcholine (B1216132) Transporter (VAChT) and the Sigma-1 (σ1) receptor.
For the σ1 receptor, pharmacophore models generally consist of a central amine site flanked by two hydrophobic domains. nih.gov Docking studies on analogous 4-aroylpiperidines have shown that the piperidine (B6355638) nitrogen acts as the essential proton acceptor, while the aromatic rings (in this case, the pyridine (B92270) ring) occupy the hydrophobic pockets of the binding site. nih.gov The binding affinity is significantly influenced by hydrophobic interactions. nih.gov It is predicted that this compound would adopt a similar binding pose, with its piperidine nitrogen forming a key interaction and the pyridine ring fitting into a hydrophobic region. The precise orientation would be further stabilized by interactions such as hydrogen bonds or π-π stacking with specific amino acid residues like tyrosine or tryptophan within the receptor. nih.gov
In the context of VAChT, while specific docking studies for this compound are not widely published, related ligands often interact with key tyrosine and tryptophan residues in the transporter's binding pocket. A docking simulation of this compound into a homology model of VAChT would likely show the protonated piperidine nitrogen forming a crucial salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid), and the pyridine ring engaging in π-π stacking interactions within the binding cavity.
A hypothetical summary of key predicted interactions is presented below.
| Receptor Target | Predicted Interacting Residues | Type of Interaction |
| σ1 Receptor | Asp114, Tyr115, Phe398 | Salt Bridge, Cation-π, Hydrogen Bond |
| VAChT | Asp398, Tyr44, Trp331 | Salt Bridge, π-π Stacking, Hydrogen Bond |
Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions and Conformational Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering deeper insights than the static picture provided by molecular docking. mdpi.com By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding pose, identify key stable interactions, and explore the conformational dynamics of both the ligand and the receptor upon binding. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogs. nih.gov
For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their affinity for the σ1 receptor. This involves calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, polar surface area), electronic properties (e.g., dipole moment), and topological indices. nih.govnih.gov Multiple Linear Regression (MLR) or machine learning approaches could then be used to build a predictive model. nih.gov Studies on similar piperidine derivatives have shown that hydrophobic and steric parameters are often critical for σ1 binding affinity. nih.gov A hypothetical QSAR equation might look like:
pIC₅₀ = β₀ + β₁(ClogP) - β₂(Molecular_Weight) + β₃(Topological_Polar_Surface_Area)*
This model would suggest that increasing lipophilicity (ClogP) enhances activity, while larger size or increased polarity might be detrimental. Such models are invaluable for prioritizing which new derivatives to synthesize and test. nih.gov
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties Relevant to Research
In silico prediction of ADME properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. researchgate.netnih.gov Various computational models can estimate key pharmacokinetic parameters for this compound, helping to identify potential liabilities before significant resources are invested. github.com
| ADME Property | Predicted Value/Range | Implication for Research |
| Molecular Weight | ~190.24 g/mol | Favorable (within Lipinski's Rule of 5) |
| ClogP | 1.0 - 2.5 | Good balance of solubility and permeability |
| TPSA | ~45 Ų | Likely good oral absorption and cell permeation |
| H-Bond Donors | 1 | Favorable for membrane permeability |
| H-Bond Acceptors | 3 | Favorable for membrane permeability |
| Rotatable Bonds | 2 | Good conformational flexibility |
These predictions, often derived from established algorithms, suggest that the core scaffold possesses favorable physicochemical properties for a potential drug candidate. nih.gov
For compounds targeting central nervous system (CNS) receptors like σ1, the ability to cross the blood-brain barrier (BBB) is essential. mdpi.com Computational models can predict BBB permeability based on physicochemical properties such as lipophilicity, molecular size, and polar surface area. mdpi.com For this compound, its relatively low molecular weight and moderate lipophilicity suggest a potential for BBB penetration. nih.gov Specific models, like the parallel artificial membrane permeability assay (PAMPA-BBB), could be used to computationally estimate its effective permeability (Pe). nih.gov Derivatives could be designed to modulate this property; for instance, adding lipophilic groups might enhance BBB permeation, but must be balanced to avoid excessive non-specific binding or poor solubility. nih.gov
Lipophilicity is a key determinant of a drug's ADME profile and its interaction with biological targets. nih.gov While the partition coefficient (logP) describes the lipophilicity of the neutral form of a molecule, the distribution coefficient (logD) is pH-dependent and more physiologically relevant for ionizable compounds like this compound. acdlabs.com
The piperidine nitrogen is basic and will be protonated at physiological pH (7.4). Computational tools can predict the pKa and generate a logD profile versus pH. acdlabs.com At pH 7.4, the calculated ALogD (the logD value at a specific pH) would be significantly lower than the ALogP (logP of the neutral species), indicating increased aqueous solubility due to ionization. acdlabs.com This property is crucial, as optimal biological activity often requires a balance between membrane permeability (favoring higher lipophilicity) and aqueous solubility (favoring lower lipophilicity). ed.ac.uk QSAR studies frequently show that activity is correlated not with logP, but with logD at pH 7.4, highlighting the importance of considering the ionization state in molecular design. d-nb.info
De Novo Drug Design and Virtual Screening Based on the this compound Scaffold
The this compound structure can serve as a valuable starting point for discovering novel ligands through de novo design and virtual screening. arxiv.org
Virtual Screening: Large chemical libraries can be computationally screened to identify compounds containing the this compound scaffold or similar pharmacophoric features. These "hits" can then be docked into the target receptor (e.g., σ1) to prioritize compounds for experimental testing. This approach leverages the core structure to rapidly identify new and diverse chemical matter with potential activity. nih.gov
De Novo Design: This method uses computational algorithms to design novel molecules that fit within the constraints of a receptor's binding site. arxiv.org The this compound core can be used as a fragment or scaffold. The algorithm would then "grow" new functional groups from this core, optimizing for favorable interactions with the receptor. mdpi.com This can lead to the design of highly potent and specific ligands that may not exist in current chemical databases.
Advanced Research Applications and Chemical Probe Development
Design and Synthesis of Fluorescent Probes for Live-Cell Imaging of Target Receptors
The development of fluorescent probes from Piperidin-4-yl(pyridin-3-yl)methanone would enable the visualization and tracking of its interactions with target receptors in living cells. The design of such probes typically involves the covalent attachment of a fluorophore to the core molecule. The choice of fluorophore is critical and depends on the specific application, with considerations for photostability, quantum yield, and excitation/emission wavelengths that are compatible with live-cell imaging microscopy and minimize cellular autofluorescence. rsc.orgresearchgate.net
The synthesis of these fluorescent probes would likely involve functionalization at either the piperidine (B6355638) nitrogen or a suitable position on the pyridine (B92270) ring. The piperidine nitrogen offers a straightforward point of attachment via standard N-alkylation or N-acylation reactions. This approach allows for the introduction of a linker arm to which a variety of fluorophores can be conjugated. For instance, a common strategy is to react the secondary amine of the piperidine with a linker containing a terminal reactive group, such as a carboxylic acid or an amine, which can then be coupled to a fluorophore. acs.org
Alternatively, the pyridine ring could be functionalized, for example, through electrophilic aromatic substitution if activating groups are present, or through metal-catalyzed cross-coupling reactions if a suitable handle like a halogen is introduced onto the ring. This would allow for the positioning of the fluorophore at a different vector relative to the core scaffold, which could be advantageous if functionalization of the piperidine ring disrupts binding to the target receptor.
Table 1: Common Fluorophores for Live-Cell Imaging
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
|---|---|---|---|
| Fluorescein | ~494 | ~518 | Bright green emission, pH-sensitive. |
| Rhodamine | ~550 | ~570 | Photostable, bright red emission. |
| BODIPY Dyes | Varies (e.g., ~500) | Varies (e.g., ~510) | High quantum yields, narrow emission spectra. |
Development of Affinity Ligands for Proteomic Target Identification
To identify the cellular binding partners of this compound, affinity-based chemical proteomics strategies can be employed. This involves the synthesis of an affinity ligand, which is a derivative of the parent compound modified with a tag that allows for the capture and enrichment of interacting proteins from a cell lysate. researchgate.net The most commonly used tag is biotin (B1667282) due to its high-affinity interaction with streptavidin, which can be immobilized on a solid support. researchgate.net
The design of a biotinylated affinity ligand based on this compound would require the introduction of biotin via a linker. The attachment point and the length and nature of the linker are critical design elements to ensure that the biological activity of the core molecule is retained. researchgate.net Similar to the fluorescent probes, the piperidine nitrogen is a convenient site for modification. A linker, often a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and reduce non-specific binding, can be installed, terminating in a biotin moiety.
Once the affinity ligand is synthesized, it can be incubated with a cell lysate to allow for the formation of ligand-protein complexes. These complexes are then captured on streptavidin-coated beads, and after washing away non-specifically bound proteins, the target proteins can be eluted and identified by mass spectrometry. nih.gov
Table 2: Components of an Affinity Ligand
| Component | Function | Example |
|---|---|---|
| Core Scaffold | Binds to the target protein. | This compound |
| Linker | Spatially separates the core from the tag. | Polyethylene glycol (PEG) |
Utilization of this compound Derivatives in Chemical Biology Toolkits
Derivatives of this compound can be valuable additions to chemical biology toolkits. These toolkits are collections of small molecules with well-defined biological activities that can be used to probe and manipulate cellular processes. By systematically modifying the core structure, a library of analogs can be generated to explore structure-activity relationships (SAR). For instance, substitution on the pyridine ring or modification of the ketone functionality could lead to derivatives with altered potency, selectivity, or even a different mode of action.
Furthermore, the incorporation of photoreactive groups, such as diazirines or benzophenones, can convert the molecule into a photoaffinity label. nih.gov Upon binding to its target, the probe can be covalently cross-linked by UV irradiation, allowing for more robust identification of the binding site.
Exploration of Click Chemistry and Bioconjugation Strategies for Derivative Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for the functionalization of this compound derivatives. nih.gov To utilize click chemistry, the core molecule must first be modified to contain either a terminal alkyne or an azide (B81097) group.
For example, the piperidine nitrogen could be alkylated with a small linker containing a terminal alkyne. This alkyne-modified derivative can then be "clicked" onto a variety of molecules that have been functionalized with an azide, such as fluorophores, biotin, or even larger biomolecules like peptides or nucleic acids. nih.govmdpi.com The resulting triazole linkage is highly stable, and the reaction proceeds under mild, aqueous conditions, making it suitable for biological applications. apjonline.in
This strategy provides a modular approach to the synthesis of a wide range of chemical probes. A single alkyne-functionalized this compound precursor can be readily conjugated to a diverse library of azide-containing reporter tags, facilitating the rapid generation of tools for various research applications. researchgate.net
Table 3: Key Reagents for Click Chemistry Functionalization
| Reagent Type | Role in Reaction | Common Functional Groups |
|---|---|---|
| Alkyne-modified Core | The "handle" on the molecule of interest. | Propargyl group |
| Azide-modified Tag | The reporter or functional group to be attached. | Azido-fluorophores, Azido-biotin |
Analytical Methodologies for Characterization and Quantification in Research
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination of Derivatives
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of Piperidin-4-yl(pyridin-3-yl)methanone and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.gov
The interpretation of mass spectra is a key process in compound identification, and the combination of tandem mass spectrometry (MS/MS) with high-accuracy mass measurements can provide crucial information on a compound's identity. nih.gov Techniques such as Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed for this purpose. nih.gov For derivatives of this compound, HRMS can distinguish between alternative fragmentation pathways, offering deep insights into the molecular structure. nih.gov Even for small molecules, this level of accuracy is often sufficient to identify the correct elemental composition from a list of possibilities. nih.gov The use of chemical ionization (CI) in conjunction with HRMS is particularly advantageous as it often preserves the molecular ion, which might not always be present with electron ionization (EI), thereby providing the molecular weight information essential for calculating the sum formula. rsc.org
Table 1: HRMS Data for a Hypothetical Derivative This table is illustrative, based on typical HRMS data presentation.
| Parameter | Value |
|---|---|
| Formula | C₁₁H₁₄N₂O |
| Calculated Mass [M+H]⁺ | 191.1184 |
| Observed Mass [M+H]⁺ | 191.1181 |
| Mass Accuracy (ppm) | -1.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound. wpmucdn.comslideshare.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of the molecule can be determined. hyphadiscovery.com
The standard dataset for structure elucidation includes ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com
¹H NMR: This experiment provides information about the chemical environment of each proton, their multiplicities (singlet, doublet, triplet, etc.), and coupling constants, which reveal adjacent protons. For the piperidine (B6355638) ring, characteristic signals are expected for the axial and equatorial protons. niscpr.res.inchemicalbook.com
¹³C NMR: This spectrum shows the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the methanone (B1245722) group would appear significantly downfield. researchgate.net
COSY: This 2D experiment maps the correlations between protons that are coupled to each other, helping to establish the proton connectivity within the pyridine (B92270) and piperidine rings. hyphadiscovery.com
HSQC: The HSQC spectrum correlates each proton with its directly attached carbon atom. This is particularly useful for assigning carbon signals and resolving overlapping proton signals. wpmucdn.comhyphadiscovery.com
HMBC: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, such as linking the pyridine ring to the carbonyl group and the carbonyl group to the piperidine ring. hyphadiscovery.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine Ring | ||
| C2' | 8.8 - 9.2 | 150 - 154 |
| C4' | 7.9 - 8.2 | 135 - 138 |
| C5' | 7.4 - 7.6 | 123 - 126 |
| C6' | 8.6 - 8.9 | 148 - 152 |
| Carbonyl | ||
| C=O | - | 195 - 205 |
| Piperidine Ring | ||
| C2/C6 (axial) | 2.6 - 2.8 | 45 - 50 |
| C2/C6 (equatorial) | 3.0 - 3.3 | 45 - 50 |
| C3/C5 (axial) | 1.6 - 1.8 | 28 - 33 |
| C3/C5 (equatorial) | 1.9 - 2.1 | 28 - 33 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method is essential for quantifying the compound and detecting any impurities. scispace.com Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of pyridine derivatives. nih.govresearchgate.net
Method development involves optimizing several parameters:
Stationary Phase: A C18 (octadecyl) column is a frequent choice, providing good separation for a wide range of organic molecules. ptfarm.plrjptonline.org
Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically used. sielc.comhelixchrom.com The pH of the buffer is critical for controlling the retention and peak shape of basic compounds like pyridines. helixchrom.com Additives like formic acid or ammonium (B1175870) acetate (B1210297) can be used to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.comhelixchrom.com
Detection: UV detection is commonly employed, with the wavelength set to an absorbance maximum of the pyridine ring to ensure high sensitivity. ptfarm.plekb.eg
Flow Rate and Mode: A typical flow rate is 1 mL/min, and the separation can be run in either isocratic (constant mobile phase composition) or gradient (varied mobile phase composition) mode to achieve optimal resolution of all components. researchgate.netrjptonline.org
The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. ptfarm.plnih.gov
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Chiral HPLC for Stereoisomer Separation and Analysis
Since this compound possesses a chiral center if the piperidine ring is substituted, it is crucial to separate and quantify the enantiomers. eijppr.com The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs) in HPLC. csfarmacie.cz
Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being widely applicable for a broad range of compounds. eijppr.comcsfarmacie.cz These phases separate enantiomers by forming transient diastereomeric complexes with differing stabilities. eijppr.com
Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) depends on the specific CSP and the analyte. For polysaccharide CSPs, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. nih.gov
Enantiomeric Excess (ee) Determination: Once a separation method is established, the enantiomeric excess can be determined by integrating the peak areas of the two enantiomers. heraldopenaccess.us The formula for enantiomeric excess is: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 This value is a critical measure of the optical purity of a chiral compound. heraldopenaccess.us The development of single-enantiomer drugs is increasingly important, making robust chiral separation methods essential. eijppr.com
Table 4: Common Chiral Stationary Phases for Amine Derivatives
| CSP Type | Common Trade Names | Typical Mobile Phases |
|---|---|---|
| Polysaccharide-based | Chiralpak®, Chiralcel® | Hexane/Isopropanol, Ethanol/Methanol |
| Pirkle-type (π-acid/π-base) | Whelk-O®, Regis® | Hexane/Isopropanol |
| Macrocyclic Antibiotic | Chirobiotic® | Methanol, Acetonitrile, Water, Buffers |
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Indications Beyond Established Targets
The versatility of the piperidine (B6355638) scaffold allows for its incorporation into a wide array of molecular architectures, suggesting that derivatives of piperidin-4-yl(pyridin-3-yl)methanone could be developed for new therapeutic applications. Research into similar scaffolds has revealed activities against targets far beyond their initial scope.
For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which shares the core piperidine-4-yl substructure, has been chemically modulated to develop novel inhibitors of the NLRP3 inflammasome. mdpi.comnih.govnih.gov The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. This indicates a potential research direction for this compound derivatives in the realm of immunology and inflammation.
Furthermore, other modified piperidine scaffolds have been investigated for their anticancer properties. A study on magnolol derivatives found that incorporating a 3-(4-aminopiperidin-1-yl)methyl group created a potent compound for treating non-small cell lung cancer by targeting autophagy. nih.gov This precedent suggests that derivatives of this compound could be systematically screened and optimized for activity against various cancer cell lines and oncogenic pathways. The exploration of such novel indications requires a multidisciplinary approach, combining synthetic chemistry to create diverse compound libraries with high-throughput screening to identify activity against new biological targets.
Development of Next-Generation Imaging Agents for Neurodegenerative and Psychiatric Disorders
The structural framework of this compound is analogous to several compounds developed as Positron Emission Tomography (PET) tracers for neurodegenerative diseases. PET imaging allows for the in-vivo visualization and quantification of pathological protein aggregates, such as β-amyloid and tau, which are hallmarks of Alzheimer's disease (AD). nih.gov
Notably, significant research has focused on developing PET tracers that can selectively bind to tau protein aggregates. For example, N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines have been identified as potential tau pathology PET tracers. researchgate.net Another promising 4R-tau ligand developed for PET imaging, CBD-2115, also features a substituted piperidinyl-pyridin-3-yl core structure, demonstrating the utility of this scaffold in designing brain imaging agents. nih.gov These existing tracers have demonstrated excellent selectivity for tau protein over β-amyloid plaques and show promise in clinical settings. nih.gov
Future research could focus on modifying the this compound scaffold to optimize it for PET imaging. This would involve:
Introducing a radionuclide: Synthesizing derivatives that can be radiolabeled with isotopes like Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]).
Optimizing pharmacokinetics: Ensuring the tracer can cross the blood-brain barrier, exhibit rapid brain uptake, and clear quickly from non-target tissues to provide a high-quality signal. nih.gov
Enhancing binding properties: Fine-tuning the molecule to achieve high affinity and selectivity for specific targets in the brain, such as tau aggregates or synaptic vesicle glycoprotein 2A (SV2A), a marker for synaptic density. nih.gov
The development of such next-generation imaging agents would be invaluable for the early diagnosis of neurodegenerative disorders, monitoring disease progression, and evaluating the efficacy of new therapeutic interventions.
Integration of Omics Data for a Holistic Understanding of Compound Effects
To move beyond a single-target, single-outcome understanding of a compound's activity, future research can integrate "omics" data through a systems biology approach. Systems biology focuses on the complex interactions within biological systems, rather than studying components in isolation. nih.gov This methodology can provide a comprehensive view of the cellular and organismal response to a compound like this compound.
The integration of various omics datasets can create a detailed picture of the compound's mechanism of action:
Genomics: Analyzing changes in gene expression following compound treatment can identify entire pathways that are modulated.
Proteomics: Studying alterations in protein levels and post-translational modifications can reveal direct and indirect protein targets.
Metabolomics: Assessing changes in metabolite concentrations can provide insights into the compound's impact on cellular metabolism and function.
By mapping these diverse data onto protein-protein interaction networks and signaling pathways, researchers can build predictive models of the compound's effects. mdpi.com This systems biology approach can uncover unexpected mechanisms of action, identify potential off-target effects early in the development process, and discover biomarkers that could predict patient response. nih.govmdpi.com Such a holistic understanding is crucial for advancing the compound or its derivatives toward clinical applications and personalizing medicine.
Leveraging Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery
The convergence of large-scale chemical data with artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery. nih.govmednexus.org These computational tools can significantly accelerate the design and optimization of new drugs based on a privileged scaffold like this compound. mdpi.com
AI and ML algorithms can be applied at multiple stages of the drug discovery pipeline: nih.gov
Scaffold Hopping and Virtual Screening: Generative AI models can design novel molecules by modifying the core scaffold, a process known as "scaffold hopping," to improve properties or circumvent existing patents. arxiv.org ML models can then screen vast virtual libraries of these theoretical derivatives to predict their binding affinity for a specific target, prioritizing the most promising candidates for synthesis. nih.gov
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data from derivatives of the scaffold to predict the biological activity of new, unsynthesized compounds. nih.gov
ADME/Tox Prediction: ML algorithms are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of molecules in silico. nih.gov This allows chemists to filter out compounds with unfavorable profiles early, reducing the time and cost associated with failed preclinical studies. mednexus.orgdoaj.org
Q & A
Q. How can scale-up challenges be mitigated in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
